
Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt typically involves multi-step organic reactions. The process begins with the preparation of the tetrachlorophenyl precursor, followed by the introduction of hydroxyl and iodine groups through controlled reactions. The final step involves the formation of the inner salt and disodium salt, which stabilizes the compound.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts. Large-scale synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions due to its reactivity and ability to introduce halogen atoms into target molecules.
Biology
In biological research, it serves as a probe for studying enzyme activities and protein interactions, thanks to its fluorescent properties.
Medicine
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound’s halogen atoms and hydroxyl groups enable it to form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-bis(diethylamino)xanthylium perchlorate
- Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt
Uniqueness
Compared to similar compounds, Xanthylium, 9-(2-carboxy-3,4,5,6-tetrachlorophenyl)-3,6-dihydroxy-2,4,5,7-tetraiodo-, inner salt, disodium salt is unique due to its specific combination of halogen atoms and hydroxyl groups, which confer distinct reactivity and applications. Its disodium salt form also enhances its solubility and stability, making it more suitable for various industrial and research applications.
Propriétés
Formule moléculaire |
C20H2Cl4I4NaO5- |
|---|---|
Poids moléculaire |
994.6 g/mol |
Nom IUPAC |
sodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;/h1-2,29H,(H,31,32);/q;+1/p-2 |
Clé InChI |
UGBBGRBSCHOXSE-UHFFFAOYSA-L |
SMILES canonique |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


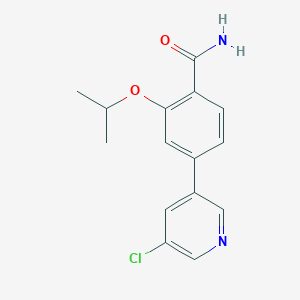
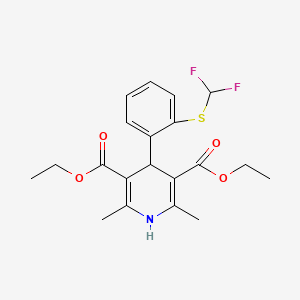
![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)
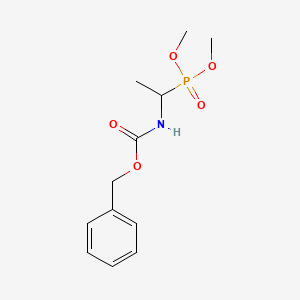
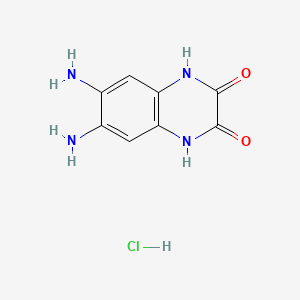
![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)
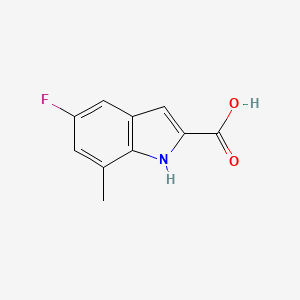


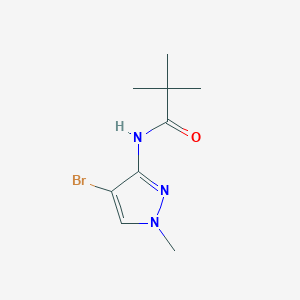
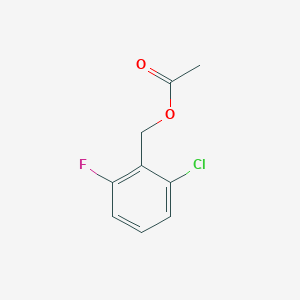

![Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)
